Morellinol

Description

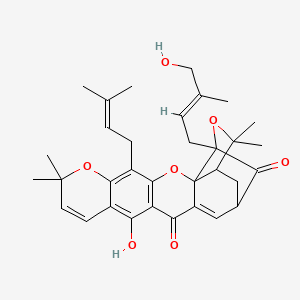

Morellinol is a bioactive benzophenone derivative isolated from Garcinia morella (Indian gamboge), a plant known for its medicinal resin and seeds . Structurally, it belongs to the caged Garcinia xanthones, characterized by a 4-oxatricyclo[4.3.1.0³,⁷]dec-8-en-2-one scaffold . This compound is biosynthetically derived from morellin through oxidation at the C29 position, resulting in a hydroxylated caged structure . This compound has gained attention for its potent inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, with a binding energy of −7.3 kcal/mol, surpassing the standard drug acarbose in computational studies . Despite its low natural abundance in plant extracts (~0.139% peak area in A.

Propriétés

Formule moléculaire |

C33H38O7 |

|---|---|

Poids moléculaire |

546.6 g/mol |

Nom IUPAC |

12-hydroxy-19-[(E)-4-hydroxy-3-methylbut-2-enyl]-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione |

InChI |

InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3/b18-10+ |

Clé InChI |

UWZMGTSPGQXAAP-VCHYOVAHSA-N |

SMILES isomérique |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/CO)O)C=CC(O2)(C)C)C |

SMILES canonique |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isomorellinol can be synthesized through a series of chemical reactions involving the precursor compounds found in Garcinia hanburyi. The synthetic route typically involves the isolation of the resin, followed by purification and structural elucidation using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of isothis compound involves large-scale extraction from Garcinia hanburyi resin. The process includes solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity isothis compound .

Analyse Des Réactions Chimiques

Types of Reactions

Isomorellinol undergoes various chemical reactions, including:

Oxidation: Isothis compound can be oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert isothis compound into less oxidized forms.

Substitution: Substitution reactions can introduce different functional groups into the isothis compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of isothis compound, as well as substituted analogs with different functional groups .

Applications De Recherche Scientifique

Isomorellinol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of caged xanthones.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.

Mécanisme D'action

Isomorellinol exerts its effects through several molecular pathways:

Inhibition of NF-κB Translocation: Prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of genes involved in cancer cell survival and proliferation.

Phosphorylated p38 MAPK Pathway: Modulates the p38 MAPK pathway, leading to the downregulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are involved in cancer cell invasion and metastasis.

Apoptosis Induction: Induces apoptosis through the mitochondrial pathway, involving the activation of caspases and the regulation of Bcl-2 family proteins.

Comparaison Avec Des Composés Similaires

Structural Analogs from Garcinia Species

Morellinol is part of a family of caged xanthones and benzophenones isolated from Garcinia species. Key structural analogs include:

Key Insights :

- The caged scaffold in this compound and gambogic acid enhances target binding via hydrophobic interactions, whereas non-caged analogs like mangostin rely on phenolic groups for activity .

- Oxidation at C29 (as in this compound vs. morellin) improves α-glucosidase affinity by forming hydrogen bonds with Asp203/Asp542 residues .

Functional Analogs in Enzyme Inhibition

This compound’s α-glucosidase inhibitory activity is compared to both natural and synthetic compounds:

Key Insights :

- This compound outperforms acarbose in binding energy but has lower oral bioavailability due to high molecular weight (MW > 500) and logP (>5) .

Pharmacokinetic and Toxicity Profiles

A comparative analysis of drug-likeness and safety:

| Parameter | This compound | Phentolamine | Gambogic Acid |

|---|---|---|---|

| Lipinski’s Rule Compliance | Violates MW, logP | Compliant | Violates MW, logP |

| Caco-2 Permeability | Low | Moderate | Low |

| hERG Inhibition | Non-inhibitor | Non-inhibitor | Inhibitor (risk) |

| Hepatotoxicity | High risk | Low risk | High risk |

| BBB Penetration | No | Yes | No |

Data Sources :

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.